Benzethonium

Vue d'ensemble

Description

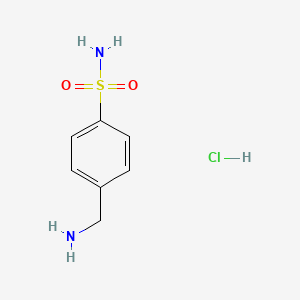

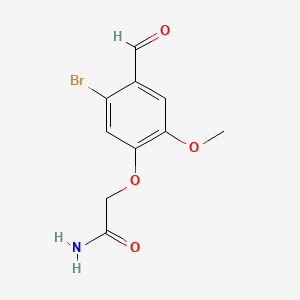

Benzethonium chloride, also known as hyamine, is a synthetic quaternary ammonium salt. This compound is an odorless white solid, soluble in water, and exhibits surfactant, antiseptic, and anti-infective properties. It is widely used as a topical antimicrobial agent in first aid antiseptics, cosmetics, toiletries, and the food industry as a hard surface disinfectant .

Mécanisme D'action

Target of Action

Benzethonium is a synthetic quaternary ammonium salt with surfactant, antiseptic, and broad-spectrum antimicrobial properties . It primarily targets the cytoplasmic and outer membrane lipid bilayers of microorganisms . The positively charged quaternary nitrogen associates with the polar head groups of acidic lipids in the bacterial cell membrane .

Mode of Action

It is proposed that this compound acts similarly to other structurally-related quaternary ammonium compounds in disrupting cytoplasmic and outer membrane lipid bilayers of microorganisms . This disruption leads to leakage of intracellular components, inhibition of cellular functions, and eventually cell death .

Biochemical Pathways

It is known that this compound’s antimicrobial action affects a broad range of microorganisms, including bacteria, fungi, mold, and viruses . The disruption of the microbial cell membrane can lead to a cascade of effects that inhibit the organism’s ability to carry out vital biochemical pathways.

Result of Action

This compound’s primary result of action is the elimination of a broad spectrum of microorganisms on the skin or other treated surfaces . This makes it effective in preventing infection in minor cuts, scrapes, and burns. It is also found in cosmetics and toiletries such as mouthwashes and anti-itch ointments . In addition, this compound has been identified as a novel cancer-specific compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of organic matter can decrease its effectiveness. Furthermore, while this compound is effective in a broad pH range, extreme pH conditions can impact its antimicrobial activity. The concentration of this compound used is also crucial, with the U.S. Food and Drug Administration (FDA) specifying that safe and effective concentrations for this compound chloride are 0.1-0.2% in first aid products .

Analyse Biochimique

Biochemical Properties

Benzethonium interacts with the bacterial cell membrane, altering its permeability, which leads to cell death . It is effective against a broad spectrum of bacteria, fungi, and viruses .

Cellular Effects

This compound has been found to have significant broad-spectrum anticancer activity . It induces apoptosis and activates caspases in cancer cells . It also causes a loss of mitochondrial membrane potential, which precedes an increase in cytosolic calcium and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death . In cancer cells, this compound induces apoptosis and activates caspases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function . It has been observed to ablate the tumor-forming ability of cancer cells and delay the growth of xenograft tumors .

Dosage Effects in Animal Models

In animal models, this compound has shown to have dose-dependent effects . At higher doses, it has been observed to have significant anticancer activity .

Metabolic Pathways

It is known to interact with the cell membrane, altering its permeability, which can affect various metabolic processes .

Transport and Distribution

This compound, being a lipophilic compound, can easily cross cell membranes. Once inside the cell, it can interact with various intracellular targets .

Subcellular Localization

This compound is known to localize in the cell membrane where it exerts its antimicrobial and anticancer effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzethonium chloride is synthesized through a series of chemical reactions involving the alkylation of dimethylbenzylamine with 2-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethyl chloride. The reaction typically occurs in the presence of a solvent such as ethanol or methanol and under controlled temperature conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods: Industrial production of this compound chloride involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification and crystallization of the compound to achieve the required purity levels for its various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Benzethonium chloride undergoes several types of chemical reactions, including:

Oxidation: this compound chloride can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions involving this compound chloride are less common but can occur under certain conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Applications De Recherche Scientifique

Benzethonium chloride has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but differs in its alkyl chain structure.

Chlorhexidine: A bisbiguanide compound with broad-spectrum antimicrobial activity, commonly used in medical and dental applications.

Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges for its antiseptic properties.

Uniqueness: Benzethonium chloride is unique due to its specific alkyl chain structure, which imparts distinct physicochemical properties and antimicrobial efficacy. Its broad-spectrum activity and stability in various formulations make it a versatile compound for multiple applications .

Propriétés

Key on ui mechanism of action |

While exact mechanism of benzethonium is not fully understood, it is proposed that benzethonium acts similarly to other structurally-related quaternary ammonium compounds in disrupting cytoplasmic and outer membrane lipid bilayers of microorganisms. The positively charged quaternary nitrogen associates with the polar head groups of acidic membrane phospholipids, followed by the hydrophobic tail interacting with the hydrophobic membrane core. Benzethonium is thought to form mixed-micelle aggregates with hydrophobic membrane components that solubilize membrane and lyse the cells, leading to leakage of cytoplasmic contents. Based on findings in vitro cell assays, its mode of action on cancer cells may involve cancer cell apoptosis via dysregulating mitochondria or rough endoplasmic reticulum (rER). It is proposed that intracellular cationic molecules such as benzethonium will create swelling of the rER and damage the organelle. Ultimately, there is a loss in cell membrane integrity and cytosolic Ca2+ levels increase. Dysregulation of mitochondria and rER leads to the activation of caspase-2, caspase-8, caspase-9, and caspase-3. |

|---|---|

Numéro CAS |

498-77-1 |

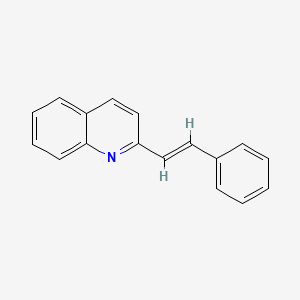

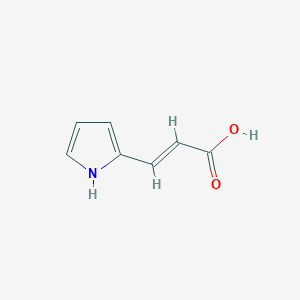

Formule moléculaire |

C27H43NO3 |

Poids moléculaire |

429.6 g/mol |

Nom IUPAC |

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;hydroxide |

InChI |

InChI=1S/C27H42NO2.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H2/q+1;/p-1 |

Clé InChI |

USLZJBWCHRRIAQ-UHFFFAOYSA-M |

SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2 |

SMILES canonique |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[OH-] |

melting_point |

158-163 |

Solubilité |

Soluble |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3425908.png)

![alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp](/img/structure/B3425967.png)